5'-O-Benzoyl-Ribavirin

Übersicht

Beschreibung

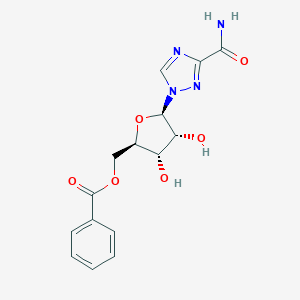

5’-O-Benzoyl Ribavirin is a derivative of ribavirin, a synthetic guanosine nucleoside with broad-spectrum antiviral activity. Ribavirin is known for its effectiveness against various RNA and DNA viruses, including hepatitis C virus, respiratory syncytial virus, and influenza virus . The modification of ribavirin to 5’-O-Benzoyl Ribavirin involves the addition of a benzoyl group at the 5’-hydroxyl position of the ribose moiety, which can potentially alter its pharmacokinetic and pharmacodynamic properties.

Wissenschaftliche Forschungsanwendungen

5’-O-Benzoyl Ribavirin has several scientific research applications, including:

Antiviral Research: It is used to study the antiviral mechanisms and efficacy against various viruses, including hepatitis C virus and respiratory syncytial virus.

Biochemical Studies: The compound is used in biochemical assays to investigate its interaction with viral enzymes and host cellular pathways.

Pharmacokinetic Studies: Researchers use 5’-O-Benzoyl Ribavirin to study its absorption, distribution, metabolism, and excretion in animal models and human subjects.

Drug Development: It serves as a lead compound for the development of new antiviral drugs with improved efficacy and reduced toxicity.

Wirkmechanismus

Target of Action

5’-O-Benzoyl Ribavirin, also known as Ribavirin Impurity E, is a synthetic guanosine nucleoside and antiviral agent . Its primary targets are RNA and DNA viruses . It interferes with the synthesis of viral mRNA . It is primarily indicated for use in treating hepatitis C and viral hemorrhagic fevers . Inhibition of host inosine monophosphate dehydrogenase (IMPDH) and subsequent depletion of GTP pool is proposed to be another mechanism of action of ribavirin . IMPDH catalyzes the rate-limiting step where inosine 5′-monophosphate is converted to xanthine monophosphate during guanosine monophosphate (GMP) synthesis .

Mode of Action

Ribavirin is a prodrug that is metabolized into nucleoside analogs that block viral RNA synthesis and viral mRNA capping . It exerts extensive perturbation of cellular and viral gene expression . The impact of ribavirin on divergent cellular and viral pathways may be concentration dependent .

Biochemical Pathways

The peripheral pathways that transform growth substrates to benzoyl-CoA include various types of novel reactions, for example carboxylation of phenolic compounds, reductive elimination of ring substituents like hydroxyl or amino groups, oxidation of methyl substituents, O-demethylation reactions and shortening of aliphatic side chains . The central benzoyl-CoA pathway differs in several aspects in the denitrifying, phototrophic and fermenting bacteria studied .

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers who received 150 mg of intravenous 13C3-ribavirin followed after 1 h by a 400 mg oral dose showed that ribavirin had a mean bioavailability of 52% ±22%, and a mean half-life . After oral ingestion of ribavirin, the plasma concentration exhibits a characteristic three-phase profile, consisting of two rapid phases (absorption and distribution) and one long terminal elimination phase .

Result of Action

Ribavirin interferes with the synthesis of viral mRNA, thereby inhibiting the replication of RNA and DNA viruses . It is reported that ribavirin might be only effective in early stages of viral hemorrhagic fevers including Lasser fever, Crimean-Congo hemorrhagic fever, Venezuelan hemorrhagic fever, and Hantavirus infection .

Action Environment

The environment can influence the action, efficacy, and stability of 5’-O-Benzoyl Ribavirin. For example, the impact of ribavirin on divergent cellular and viral pathways may be concentration dependent . The bioavailability of ribavirin increases significantly with high-fat meals . The use of ribavirin in HCV therapy has diminished, but it continues to be recommended concomitantly with selected interferon-free, direct-acting antiviral treatments .

Biochemische Analyse

Biochemical Properties

Ribavirin, the parent compound, is known to interact with various enzymes, proteins, and other biomolecules . Ribavirin is a guanosine analog and can interfere with the synthesis of viral mRNA

Cellular Effects

Ribavirin, however, has been shown to exert extensive perturbation of cellular and viral gene expression . It’s possible that 5’-O-Benzoyl Ribavirin may have similar effects on various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 5’-O-Benzoyl Ribavirin in laboratory settings. Ribavirin has a large distribution volume and requires more than 4 weeks to reach steady-state concentrations . It’s possible that 5’-O-Benzoyl Ribavirin may have similar stability and degradation characteristics.

Dosage Effects in Animal Models

Studies on Ribavirin have shown that it can cause embryotoxic effects in rats at a dosage of 82.3 mg/kg

Metabolic Pathways

Ribavirin is metabolized into nucleoside analogs that block viral RNA synthesis and viral mRNA capping . It’s possible that 5’-O-Benzoyl Ribavirin may be involved in similar metabolic pathways.

Transport and Distribution

Ribavirin is known to be transported across the blood-testis barrier via carrier-mediated processes . It’s possible that 5’-O-Benzoyl Ribavirin may have similar transport and distribution characteristics.

Subcellular Localization

Ribavirin is known to be activated by intracellular phosphorylation into mono-, di- and triphosphates

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Benzoyl Ribavirin typically involves the protection of the ribose hydroxyl groups, followed by selective benzoylation at the 5’-position. The general synthetic route can be summarized as follows:

Protection of Ribose Hydroxyl Groups: The hydroxyl groups of ribose are protected using silyl or acyl protecting groups to prevent unwanted reactions.

Selective Benzoylation: The protected ribose is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine.

Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield 5’-O-Benzoyl Ribavirin.

Industrial Production Methods

Industrial production of 5’-O-Benzoyl Ribavirin follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5’-O-Benzoyl Ribavirin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.

Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ribavirin: The parent compound with broad-spectrum antiviral activity.

Oseltamivir Carboxylate: An antiviral drug used to treat influenza.

Zidovudine Triphosphate: An antiviral agent used in the treatment of HIV.

Uniqueness of 5’-O-Benzoyl Ribavirin

5’-O-Benzoyl Ribavirin is unique due to its modified structure, which can potentially enhance its pharmacokinetic properties and reduce cytotoxicity compared to ribavirin. The benzoyl group may also improve its stability and bioavailability, making it a promising candidate for further drug development .

Biologische Aktivität

5'-O-Benzoyl Ribavirin is a modified form of ribavirin, a well-known antiviral agent with broad-spectrum activity against various RNA viruses. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action. This article delves into the biological activity of 5'-O-Benzoyl Ribavirin, supported by relevant research findings, case studies, and data tables.

Overview of Ribavirin

Ribavirin is a guanosine analog that exhibits antiviral properties through multiple mechanisms. It is primarily used in the treatment of viral infections such as hepatitis C and Lassa fever. The compound works by inhibiting viral RNA synthesis, inducing mutations in viral genomes, and modulating the host immune response.

The biological activity of 5'-O-Benzoyl Ribavirin can be attributed to several key mechanisms:

- Inhibition of Viral RNA Polymerase :

- Error Catastrophe Induction :

- Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH) :

- Immunomodulatory Effects :

Case Study 1: Lassa Fever Treatment

In a recent study involving two patients with complicated Lassa fever, treatment with ribavirin alongside dexamethasone resulted in successful remission without sequelae. Both patients showed significant clinical improvement after receiving ribavirin therapy, highlighting its efficacy in severe viral infections .

Case Study 2: Hepatitis C Therapy

A prospective study evaluated the efficacy of pegylated interferon combined with ribavirin in chronic hepatitis C patients. The combination therapy achieved a sustained virologic response (SVR) in approximately 60% of patients, demonstrating ribavirin's role in enhancing antiviral treatment outcomes .

Research Findings

Recent studies have provided insights into the pharmacokinetics and biological effects of 5'-O-Benzoyl Ribavirin:

- Antiviral Potency : Research indicates that modifications to ribavirin can enhance its antiviral potency against specific viruses while maintaining low toxicity levels .

- Mechanistic Studies : Investigations into ribavirin's interaction with various viral polymerases suggest that its mechanism may vary depending on the target virus, necessitating further research to fully elucidate these pathways .

Data Table: Comparative Efficacy of Ribavirin Derivatives

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O6/c16-12(22)13-17-7-19(18-13)14-11(21)10(20)9(25-14)6-24-15(23)8-4-2-1-3-5-8/h1-5,7,9-11,14,20-21H,6H2,(H2,16,22)/t9-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCVOGPUXOBQKK-ZHSDAYTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC(=N3)C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=N3)C(=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901167381 | |

| Record name | 1-(5-O-Benzoyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58151-90-9 | |

| Record name | 1-(5-O-Benzoyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58151-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribavirin 5'-benzoyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058151909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(5-O-Benzoyl-β-D-ribofuranosyl)-1H-1,2,4-triazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901167381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIBAVIRIN 5'-BENZOYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J4P8EPH7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.